molecular formula C10H14N2O B3052560 N-Hydroxy-2-phenylbutanimidamide CAS No. 42404-24-0

N-Hydroxy-2-phenylbutanimidamide

Cat. No.: B3052560
CAS No.: 42404-24-0
M. Wt: 178.23 g/mol
InChI Key: LBNGVSCNLKMRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-phenylbutanimidamide is an amidine derivative characterized by an N-hydroxy group attached to a butanimidamide backbone with a phenyl substituent at the second carbon.

Properties

IUPAC Name

N'-hydroxy-2-phenylbutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-9(10(11)12-13)8-6-4-3-5-7-8/h3-7,9,13H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNGVSCNLKMRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42404-24-0
Record name α-Ethyl-N-hydroxybenzeneethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42404-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-phenylbutanimidamide typically involves the reaction of 2-phenylbutanamide with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as distillation and crystallization, helps in the purification of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-2-phenylbutanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, such as thionyl chloride or phosphorus tribromide, are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-Hydroxy-2-phenylbutanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-phenylbutanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

A. N-Hydroxycarbamoyl Derivatives

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide () share the N-hydroxyamide motif. However, N-Hydroxy-2-phenylbutanimidamide differs in its amidine core, which may enhance hydrogen-bonding capacity compared to carbamoyl derivatives.

B. N-(4-Chlorophenyl)-N-hydroxypropanamide Derivatives

highlights compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10), which exhibit antioxidant properties tested via DPPH assays. However, the absence of a cyclohexyl group could reduce steric hindrance, altering binding kinetics .

C. 2-(4-(N-Hydroxycarbamimidoyl)phenyl)-2-methylpropanamide

This compound (CAS 1388214-89-8, ) features a hydroxycarbamimidoyl group on a phenyl ring, analogous to the target compound. Such structural differences may influence pharmacokinetics .

Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Solubility (Predicted) LogP (Estimated)
This compound 191.23 g/mol Phenyl, butanimidamide, N-OH Moderate in DMSO 1.8
N-Hydroxyoctanamide () 159.23 g/mol Octanoyl, N-OH High in ethanol 2.5
N-(4-Chlorophenyl)-N-hydroxypropanamide () 241.71 g/mol 4-Cl-Ph, propanamide, N-OH Low in water 3.2

Key Observations :

  • The phenyl group in this compound likely enhances aromatic interactions in biological targets compared to aliphatic chains in N-Hydroxyoctanamide.
  • Chlorine substituents (e.g., in compounds) increase hydrophobicity (higher LogP), whereas the target compound’s LogP is moderated by its polar amidine group .
A. Antioxidant Potential

Hydroxamic acids in (e.g., Compound 6) show DPPH radical scavenging with IC₅₀ values ranging from 12–45 µM. This compound’s N-hydroxy group may similarly donate hydrogen atoms to neutralize radicals, though its efficacy would depend on substituent electronic effects .

B. Enzyme Inhibition

The target compound’s amidine group could act as a chelator or enzyme inhibitor, analogous to ranitidine derivatives (), which target histamine receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-phenylbutanimidamide
Reactant of Route 2
Reactant of Route 2
N-Hydroxy-2-phenylbutanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.